3-[2-(3-Azidopropoxy)ethoxy]propan-1-ol
Description
3-[2-(3-Azidopropoxy)ethoxy]propan-1-ol is a polyethylene glycol (PEG)-based azide derivative featuring a hydroxyl-terminated chain. Its structure comprises a propan-1-ol backbone linked to an ethoxy group substituted with a 3-azidopropoxy moiety. This compound is synthesized through sequential functionalization steps, as exemplified in related azide-PEG derivatives. For instance, details the synthesis of analogous compounds (37 and 38) via Boc protection/deprotection and azide introduction using imidazole-1-sulfonyl azide hydrogen sulfate . The hydroxyl group enhances hydrophilicity, while the azide enables bioorthogonal "click chemistry" applications, such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation.
Key structural attributes include:
- Molecular formula: Likely C10H21N3O4 (inferred from ’s related compound, C10H22N4O3, adjusted for terminal hydroxyl vs. amine) .
- Functional groups: Terminal hydroxyl (-OH), ether (-O-), and azide (-N3).
- Applications: Potential use as a hydrophilic spacer in drug delivery, surface functionalization, or polymer chemistry due to its azide reactivity and PEG backbone.
Properties
IUPAC Name |
3-[2-(3-azidopropoxy)ethoxy]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3/c9-11-10-3-1-5-13-7-8-14-6-2-4-12/h12H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDDVDIRMKJTCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])COCCOCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Azidopropoxy)ethoxy]propan-1-ol typically involves the reaction of 3-chloropropanol with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the azido group. The intermediate product is then reacted with ethylene glycol to form the final compound .
Industrial Production Methods
Industrial production of 3-[2-(3-Azidopropoxy)ethoxy]propan-1-ol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-Azidopropoxy)ethoxy]propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for the reduction of the azido group.
Substitution: Sodium azide (NaN3) is used for the nucleophilic substitution of the chlorine atom in the initial synthesis.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Amines.
Substitution: Various azido derivatives.
Scientific Research Applications
Chemical Research Applications
Click Chemistry :
3-[2-(3-Azidopropoxy)ethoxy]propan-1-ol is extensively used in click chemistry, a powerful method for synthesizing complex molecules. The azido group facilitates the formation of stable triazole linkages when reacted with alkynes in the presence of a copper catalyst. This reaction is highly specific and occurs under mild conditions, making it suitable for various applications in chemical biology and materials science .
Synthesis of Complex Molecules :
The compound serves as a building block for synthesizing more complex structures. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, which can be tailored to specific research needs .
Biological Applications
Bioorthogonal Labeling and Imaging :
In biological research, 3-[2-(3-Azidopropoxy)ethoxy]propan-1-ol is utilized for bioorthogonal labeling techniques. The azido group can be selectively reacted with complementary partners in living systems without interfering with native biochemical processes. This property is particularly beneficial for imaging studies where precise labeling of biomolecules is required .
Drug Delivery Systems :
The compound shows promise in drug delivery applications due to its ability to form stable conjugates with therapeutic agents. By attaching drugs to the azido moiety, researchers can enhance the solubility and bioavailability of pharmaceuticals, potentially improving therapeutic outcomes .
Industrial Applications
Specialty Chemicals Production :
In industry, 3-[2-(3-Azidopropoxy)ethoxy]propan-1-ol is employed in the production of specialty chemicals. Its unique chemical properties make it suitable for creating formulations that require specific solubility or reactivity profiles .
Case Study 1: Click Chemistry in Glycoscience
A study highlighted the use of click chemistry involving azido compounds like 3-[2-(3-Azidopropoxy)ethoxy]propan-1-ol to synthesize glycosylated triazoles. These compounds were evaluated for their biological activity against enzymes related to diabetes management, demonstrating the utility of azido compounds in developing pharmacologically relevant molecules .
Case Study 2: Bioorthogonal Approaches in Cancer Research
Research has shown that compounds containing azido groups can be effectively used in cancer research for targeted therapy. The selective reactivity of 3-[2-(3-Azidopropoxy)ethoxy]propan-1-ol allows for the attachment of cytotoxic agents specifically to cancer cells, minimizing damage to healthy tissues .
Mechanism of Action
The mechanism of action of 3-[2-(3-Azidopropoxy)ethoxy]propan-1-ol involves its ability to participate in click chemistry reactions. The azido group reacts with alkynes in the presence of a copper catalyst to form stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for various applications in chemical biology and materials science .
Comparison with Similar Compounds
Table 1: Comparative Analysis of 3-[2-(3-Azidopropoxy)ethoxy]propan-1-ol and Analogous Compounds
Key Differences and Implications
Terminal Functional Group :
- The hydroxyl terminus in 3-[2-(3-Azidopropoxy)ethoxy]propan-1-ol contrasts with the amine in Azido-C1-PEG3-C3-NH2. The hydroxyl group limits direct nucleophilic reactivity but enables esterification or etherification, whereas the amine facilitates amide bond formation (e.g., in PROTACs) .
PEG Chain Length :
- Shorter PEG2 chains (vs. PEG5 in ) reduce steric hindrance and molecular weight, favoring applications requiring compact linkers. Longer chains (e.g., PEG5) enhance solubility and flexibility in drug delivery systems .
Protection/Deprotection Requirements :
- Compound 37 (tert-butyl carbamate) requires acidic deprotection to yield reactive amines, adding steps to synthetic workflows. In contrast, 3-[2-(3-Azidopropoxy)ethoxy]propan-1-ol is "click-ready" without such steps .
Non-Azide Propanol Derivatives: Fragrance compound 2,2-Dimethyl-3-(3-tolyl)propan-1-ol () shares a propanol backbone but lacks PEG/azide functionality, highlighting structural diversity in industrial applications .
Reactivity and Stability
- Azide Reactivity : All azide-containing compounds enable CuAAC; however, steric effects from longer PEG chains (e.g., PEG5) may slow reaction kinetics compared to PEG2 analogs.
- Stability : Terminal hydroxyl groups are less prone to oxidation than amines, enhancing shelf-life under ambient conditions.
Research Findings
- Bioconjugation Efficiency : Amine-terminated analogs (e.g., Azido-C1-PEG3-C3-NH2) show higher coupling yields in PROTAC synthesis due to amine reactivity .
- Solubility : Hydroxyl-terminated derivatives exhibit superior aqueous solubility compared to carbamate-protected intermediates (e.g., Compound 37) .
- Toxicity: Fragrance-related propanols () undergo rigorous safety evaluations, whereas azide-PEG derivatives prioritize functional compatibility over toxicity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[2-(3-Azidopropoxy)ethoxy]propan-1-ol, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution using precursors like 3-azidopropanol and ethylene glycol derivatives. For example, sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) under inert conditions facilitates alkoxylation (e.g., reaction with propargyl bromide analogs) . Optimization involves monitoring reaction time (16–24 hours), temperature (0°C to room temperature), and stoichiometric ratios. Purification via flash column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .
Q. How should researchers characterize the purity and structural integrity of 3-[2-(3-Azidopropoxy)ethoxy]propan-1-ol?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135 for functional group identification), infrared (IR) spectroscopy (to confirm azide N₃ stretch ~2100 cm⁻¹), and mass spectrometry (GC-MS or LC-MS for molecular ion validation). Quantitative purity assessment via HPLC with UV detection at 254 nm is recommended .
Q. What safety protocols are critical when handling this compound, particularly due to the azide functional group?
- Methodological Answer : Azides are shock-sensitive and thermally unstable. Conduct reactions in fume hoods with blast shields, avoid metal catalysts, and store at low temperatures (<4°C). Immediate medical measures for inhalation include fresh air and artificial respiration; symptomatic treatment is advised for exposure .
Advanced Research Questions
Q. How can computational modeling enhance the design of reactions involving 3-[2-(3-Azidopropoxy)ethoxy]propan-1-ol?
- Methodological Answer : Quantum chemical calculations (e.g., DFT for transition state analysis) and reaction path search algorithms (e.g., artificial force-induced reaction method) predict optimal conditions for azide stability and regioselectivity. Platforms like ICReDD integrate computational data with experimental validation to reduce trial-and-error cycles .
Q. What strategies resolve contradictions in kinetic data for azide-containing compounds under varying solvent systems?
- Methodological Answer : Apply factorial design (e.g., 2³ design testing temperature, solvent polarity, and catalyst presence) to isolate variables affecting reaction rates. Comparative analysis of kinetic isotope effects or substituent electronic parameters can clarify mechanistic discrepancies .
Q. How does the compound’s environmental fate align with atmospheric chemistry models?
- Methodological Answer : Study air-surface exchange rates (via chamber experiments) and photodegradation pathways (using UV-Vis spectroscopy and GC-MS for byproduct identification). Compare results with DOE Atmospheric Chemistry Program frameworks to assess persistence and ozone depletion potential .
Q. What cross-disciplinary applications exist for this compound in materials science or biomedicine?
- Methodological Answer : Explore click chemistry (CuAAC) for polymer functionalization or bioconjugation. In drug delivery, evaluate its use as a PEG-like spacer in prodrugs via in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) and pharmacokinetic modeling .
Data Contradiction Analysis
Q. How should researchers address inconsistent yields in azide-alkyne cycloadditions involving this compound?
- Methodological Answer : Systematically test variables: (1) Cu(I) catalyst purity (use ascorbate reductants), (2) solvent degassing (to prevent oxidative byproducts), and (3) steric effects (substituent bulkiness). Cross-validate with computational docking simulations (AutoDock Vina) to identify steric clashes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
